molecular formula C10H10Cl2W B12060592 Bis(cyclopentadienyl)tungsten(IV) dichloride, 97%

Bis(cyclopentadienyl)tungsten(IV) dichloride, 97%

Cat. No.: B12060592
M. Wt: 384.9 g/mol
InChI Key: GXMZHFAZTNJTEW-UHFFFAOYSA-L
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Description

Bis(cyclopentadienyl)tungsten(IV) dichloride: is an organometallic compound with the chemical formula C₁₀H₁₀Cl₂WThis compound is a green powder that is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)tungsten(IV) dichloride can be synthesized through the reaction of tungsten hexachloride with cyclopentadiene in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. The process requires careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which bis(cyclopentadienyl)tungsten(IV) dichloride exerts its effects involves the interaction of the tungsten center with various substrates. The cyclopentadienyl ligands stabilize the tungsten center, allowing it to participate in a range of chemical reactions. The chloride ligands can be substituted, enabling the formation of diverse tungsten complexes .

Comparison with Similar Compounds

Uniqueness: Bis(cyclopentadienyl)tungsten(IV) dichloride is unique due to the presence of tungsten, which imparts distinct chemical properties compared to its titanium, hafnium, and zirconium counterparts. Tungsten’s higher atomic weight and different electronic configuration result in unique reactivity and stability characteristics .

Properties

Molecular Formula

C10H10Cl2W

Molecular Weight

384.9 g/mol

InChI

InChI=1S/2C5H5.2ClH.W/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2

InChI Key

GXMZHFAZTNJTEW-UHFFFAOYSA-L

Canonical SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[W]Cl

Origin of Product

United States

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